KF38789

Description

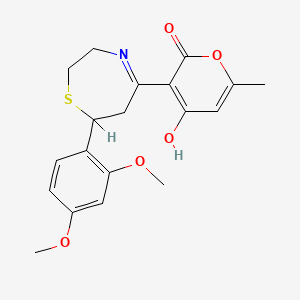

Structure

3D Structure

Properties

IUPAC Name |

3-[7-(2,4-dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-11-8-15(21)18(19(22)25-11)14-10-17(26-7-6-20-14)13-5-4-12(23-2)9-16(13)24-3/h4-5,8-9,17,21H,6-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFIAAAMCYVRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C2=NCCSC(C2)C3=C(C=C(C=C3)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257292-29-8 | |

| Record name | KF-38789 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257292298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KF-38789 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD6U8X7NAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of KF38789

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of KF38789, a potent and selective small molecule inhibitor of P-selectin. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecular interactions, signaling pathways, and cellular consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Selective Disruption of P-selectin/PSGL-1 Adhesion

This compound functions as a selective antagonist of P-selectin, a crucial cell adhesion molecule expressed on activated endothelial cells and platelets.[1][2][3][4][5] Its primary mechanism of action is the direct inhibition of the binding interaction between P-selectin and its principal ligand, P-selectin Glycoprotein Ligand-1 (PSGL-1), which is constitutively expressed on the surface of leukocytes.[1][6] This inhibitory action effectively disrupts the initial tethering and subsequent rolling of leukocytes on the vascular endothelium, a critical early step in the inflammatory cascade.

The inhibitory potency of this compound has been quantified in cell-based assays. It inhibits the binding of the human monocytic cell line U937 to immobilized P-selectin immunoglobulin G chimeric protein (P-selectin-Ig) with a half-maximal inhibitory concentration (IC50) of 1.97 µM.[1][5][6][7] Notably, this compound demonstrates high selectivity for P-selectin, showing no significant inhibitory effects on E-selectin or L-selectin-mediated cell adhesion at concentrations up to 100 µM.[3][4][5]

Quantitative Data Summary

| Compound | Target | Assay | Cell Line | IC50 (µM) | Selectivity |

| This compound | P-selectin/PSGL-1 Binding | Cell Adhesion Assay | U937 | 1.97[1][5][6][7] | No effect on E-selectin or L-selectin up to 100 µM[3][4][5] |

Interruption of Downstream Signaling Cascades

The binding of P-selectin to PSGL-1 is not merely an adhesive event; it initiates a cascade of intracellular signals within the leukocyte that leads to cellular activation and firm adhesion. By preventing this initial interaction, this compound effectively blocks these downstream signaling pathways.

Upon engagement by P-selectin, PSGL-1 can trigger "outside-in" signaling, which leads to the activation of β2 integrins, such as Lymphocyte Function-Associated Antigen-1 (LFA-1). This activation is crucial for the transition from rolling to firm adhesion of leukocytes to the endothelium. The signaling cascade initiated by PSGL-1 engagement involves Src family kinases and immunoreceptor tyrosine-based activation motif (ITAM)-containing adaptor proteins.[8][9] This ultimately results in a conformational change in LFA-1, increasing its affinity for its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on the endothelial cell surface. This compound, by blocking the P-selectin/PSGL-1 interaction, prevents the initiation of this signaling cascade, thereby inhibiting integrin activation and subsequent leukocyte firm adhesion and transmigration.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro and in vivo experimental models. Detailed methodologies for these assays are provided below.

U937 Cell Adhesion Assay

This assay quantifies the ability of this compound to inhibit the adhesion of a monocytic cell line to a P-selectin substrate.

Workflow:

Protocol:

-

Plate Coating: Microtiter plates are coated with a P-selectin immunoglobulin G chimeric protein (P-selectin-Ig) and incubated to allow for protein adsorption.

-

Blocking: Non-specific binding sites on the plate surface are blocked using a solution such as bovine serum albumin (BSA).

-

Cell Labeling: U937 cells are labeled with a detectable marker, for example, the radioisotope 51Chromium (51Cr).[10][11]

-

Compound Incubation: Labeled U937 cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Adhesion: The treated U937 cells are added to the P-selectin-coated wells and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by a series of gentle washing steps.

-

Quantification: The number of adherent cells is determined by measuring the signal from the cell label (e.g., radioactivity via a gamma counter). The IC50 value is calculated from the dose-response curve.

Leukocyte Superoxide Production Assay

This assay assesses the effect of this compound on P-selectin-induced reactive oxygen species (ROS) production by leukocytes.

Protocol:

-

Leukocyte Isolation: Polymorphonuclear cells (PMNs) are isolated from fresh human blood.

-

P-selectin Stimulation: Isolated PMNs are stimulated with P-selectin in the presence of varying concentrations of this compound or a vehicle control.

-

ROS Detection: Superoxide production is measured using a suitable detection method, such as the reduction of cytochrome c or a fluorescent probe like Dihydrorhodamine 123 (DHR 123).[12][13][14]

-

Analysis: The change in absorbance or fluorescence, indicative of superoxide levels, is measured over time.

Thioglycollate-Induced Mouse Peritonitis Model

This in vivo model evaluates the efficacy of this compound in preventing leukocyte recruitment to a site of inflammation.

Protocol:

-

Animal Model: BALB/c mice are typically used for this model.[7]

-

Compound Administration: this compound (e.g., 1 mg/kg) or a vehicle control is administered to the mice, often intravenously, prior to the inflammatory challenge.[7]

-

Induction of Peritonitis: Peritonitis is induced by the intraperitoneal (i.p.) injection of sterile thioglycollate broth.[1][2][4][5][15]

-

Leukocyte Recruitment: After a defined period (e.g., 4-6 hours), the mice are euthanized, and the peritoneal cavity is lavaged with phosphate-buffered saline (PBS) to collect the recruited leukocytes.

-

Cell Quantification: The total number of leukocytes in the peritoneal lavage fluid is counted, for instance, using a hemocytometer.

-

Analysis: The extent of leukocyte accumulation in the this compound-treated group is compared to the vehicle-treated control group to determine the in vivo efficacy of the compound.

Conclusion

This compound is a selective, small-molecule inhibitor of the P-selectin/PSGL-1 interaction. Its mechanism of action is centered on the competitive blockade of this crucial cell adhesion pathway, thereby preventing the initial tethering and rolling of leukocytes on activated endothelium. This primary action abrogates the downstream signaling events that lead to integrin activation and firm leukocyte adhesion, ultimately suppressing the inflammatory response. The efficacy of this compound has been demonstrated in both in vitro cell adhesion and signaling assays and in vivo models of inflammation. These findings underscore the therapeutic potential of this compound in inflammatory and thrombotic diseases where P-selectin-mediated leukocyte recruitment plays a pathological role.

References

- 1. Thioglycollate Induced Peritonitis [bio-protocol.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. P-Selectin Cross-Links PSGL-1 and Enhances Neutrophil Adhesion to Fibrinogen and ICAM-1 in a Src Kinase-Dependent, but GPCR-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. olac.berkeley.edu [olac.berkeley.edu]

- 5. In Vivo Model of Peritonitis Induced by Thioglycollate [bio-protocol.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The PSGL-1-L-selectin signaling complex regulates neutrophil adhesion under flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PSGL-1 engagement by E-selectin signals through Src kinase Fgr and ITAM adapters DAP12 and FcRγ to induce slow leukocyte rolling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 11. Characterization of the adhesion of the human monocytic cell line U937 to cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. scispace.com [scispace.com]

- 14. Reactive Oxygen Species Generated by CD45-Cells Distinct from Leukocyte Population in Platelet Concentrates Is Correlated with the Expression and Release of Platelet Activation Markers during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Item - Using the thioglycollate-elicited murine peritonitis model for investigation of macrophage behaviour and its relationship with Irg1 expression - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

KF38789's specificity for P-selectin versus E-selectin and L-selectin

A detailed analysis of its specificity, mechanism of action, and the experimental framework for its evaluation.

Executive Summary

KF38789 is a small molecule, non-carbohydrate compound that has demonstrated high selectivity as a P-selectin inhibitor. Research confirms its potent inhibitory effect on the binding of P-selectin to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), a critical interaction in the initial stages of leukocyte adhesion to the vascular endothelium during inflammation.[1][2] Notably, this compound exhibits a clear specificity for P-selectin, with negligible effects on the other members of the selectin family, E-selectin and L-selectin, even at significantly higher concentrations.[2][3] This specificity makes this compound a valuable tool for research into P-selectin-mediated inflammatory processes and a potential candidate for therapeutic development. This guide provides an in-depth overview of the quantitative data supporting its selectivity, the experimental protocols used for its characterization, and the relevant signaling pathways.

Quantitative Analysis of Selectin Inhibition

The inhibitory activity of this compound has been quantified through in vitro cell adhesion assays. The data clearly illustrates the compound's potent and selective action against P-selectin.

| Selectin Target | Inhibitor | IC50 Value (µM) | Notes |

| P-selectin | This compound | 1.97[1][2][3] | Inhibition of U937 cell binding to immobilized P-selectin-Ig.[1][2] |

| E-selectin | This compound | > 100[2][3] | No significant inhibition of cell adhesion was observed.[2][3] |

| L-selectin | This compound | > 100[2][3] | No significant inhibition of cell adhesion was observed.[2][3] |

Experimental Protocols

The determination of this compound's specificity relies on well-established in vitro cell adhesion assays. The following is a detailed description of a representative protocol.

Cell Adhesion Assay for Selectin Inhibition

Objective: To determine the concentration-dependent inhibition of selectin-mediated cell adhesion by this compound.

Materials:

-

Cell Line: U937 or HL-60 cells (human monocytic cell lines expressing PSGL-1).[2][3]

-

Recombinant Proteins: Immobilized P-selectin immunoglobulin G chimeric protein (P-selectin-Ig), E-selectin-Ig, and L-selectin-Ig.[2][3]

-

Assay Plates: 96-well microtiter plates.

-

Labeling Agent: Calcein-AM or similar fluorescent dye.

-

Assay Buffer: Appropriate cell culture medium (e.g., RPMI 1640) with serum.

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with P-selectin-Ig, E-selectin-Ig, or L-selectin-Ig at a predetermined optimal concentration and incubate overnight at 4°C.

-

Blocking: Wash the wells with PBS and block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA) for at least 1 hour at room temperature.

-

Cell Preparation: Label U937 cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions. Resuspend the labeled cells in assay buffer.

-

Inhibitor Incubation: Pre-incubate the fluorescently labeled U937 cells with varying concentrations of this compound for a specified period (e.g., 30 minutes) at 37°C.

-

Adhesion Step: Add the pre-incubated cell-inhibitor mixture to the selectin-coated wells and incubate for a defined time (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells multiple times with assay buffer to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of cell adhesion for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value, the concentration of this compound that inhibits 50% of cell adhesion, by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Selectin-Mediated Adhesion and Signaling

Selectins are a family of cell adhesion molecules that play a crucial role in initiating the rolling of leukocytes on the endothelial surface during inflammation.[4] This process is a prerequisite for subsequent firm adhesion and transmigration into the surrounding tissue. The three members of the selectin family, P-, E-, and L-selectin, have distinct expression patterns and roles.[5][6]

P-selectin is expressed on activated endothelial cells and platelets, while E-selectin is found on activated endothelium.[4][6] L-selectin is expressed on the surface of most leukocytes.[4][6] The primary ligand for all three selectins on leukocytes is PSGL-1.[7] The interaction between selectins and their ligands initiates a signaling cascade within the leukocyte that leads to the activation of integrins, which are responsible for firm adhesion.

The diagram above illustrates the initial steps of leukocyte tethering and rolling. P-selectin and E-selectin on the activated endothelium, along with L-selectin on the leukocyte, bind to PSGL-1. This binding event triggers an "inside-out" signaling cascade within the leukocyte, leading to the conformational activation of integrins from a low-affinity to a high-affinity state. This activation is crucial for the firm adhesion of the leukocyte to the endothelial surface. This compound specifically blocks the interaction between P-selectin and PSGL-1, thereby inhibiting this initial step in the inflammatory cascade.

Experimental Workflow for Specificity Determination

The logical flow of experiments to establish the specificity of a compound like this compound is crucial for its validation as a selective inhibitor.

This workflow begins with the hypothesis that a compound is a selective P-selectin inhibitor. Parallel cell adhesion assays are conducted for P-, E-, and L-selectin. The IC50 values obtained from these assays are then compared. A significantly lower IC50 value for P-selectin compared to E- and L-selectin, as is the case with this compound, confirms the compound's specificity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selectin - Wikipedia [en.wikipedia.org]

- 7. rupress.org [rupress.org]

Unveiling KF38789: A Potent and Selective P-Selectin Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KF38789 is a small molecule, non-carbohydrate compound that has emerged as a highly selective and potent inhibitor of P-selectin-mediated cell adhesion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for in vitro cell adhesion assays and in vivo models of inflammation are presented to facilitate further research and development. Furthermore, the underlying mechanism of action is elucidated through a depiction of the P-selectin signaling pathway. This document serves as a critical resource for scientists engaged in the fields of inflammation, thrombosis, and drug discovery.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 3-[7-(2,4-Dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one, is a structurally unique heterocyclic compound. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-[7-(2,4-Dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one |

| CAS Number | 257292-29-8[1] |

| Molecular Formula | C₁₉H₂₁NO₅S[1][2] |

| Molecular Weight | 375.44 g/mol [1][2] |

| Purity | ≥97%[1][2] |

| Solubility | Soluble to 100 mM in DMSO[1] |

| Storage | Desiccate at +4°C[1] |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets. It effectively blocks the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is expressed on the surface of leukocytes.[3][4] This interaction is a critical initiating step in the inflammatory cascade, mediating the tethering and rolling of leukocytes on the vascular endothelium.

The inhibitory activity of this compound is highly specific for P-selectin. It displays no significant effects on L-selectin or E-selectin-mediated cell adhesion.[5] The compound has been shown to inhibit the binding of U937 cells to immobilized P-selectin immunoglobulin G chimeric protein (P-selectin-Ig) with an IC₅₀ value of 1.97 μM.[3][5] By blocking this interaction, this compound effectively prevents the initial stages of leukocyte extravasation into tissues, thereby mitigating the inflammatory response.

Signaling Pathway

The binding of P-selectin to PSGL-1 on leukocytes triggers an intracellular signaling cascade that leads to the activation of integrins, such as LFA-1. This activation results in firm adhesion of the leukocyte to the endothelial surface. The signaling pathway involves the recruitment and activation of Src family kinases. This compound, by inhibiting the initial P-selectin/PSGL-1 binding, prevents the initiation of this downstream signaling.

Experimental Protocols

In Vitro P-Selectin Mediated Cell Adhesion Assay

This protocol describes a method to evaluate the inhibitory effect of this compound on the adhesion of a leukocyte cell line (U937) to immobilized P-selectin.

Materials:

-

96-well microplates

-

Recombinant human P-selectin-IgG Fc chimera

-

U937 cells

-

Bovine Serum Albumin (BSA)

-

Calcein-AM fluorescent dye

-

This compound

-

Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with P-selectin-IgG (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.

-

Cell Labeling: Label U937 cells with Calcein-AM according to the manufacturer's protocol. Resuspend the labeled cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

Inhibition: Incubate the Calcein-AM labeled U937 cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Adhesion: Add the cell suspension to the P-selectin-coated wells and incubate for 1 hour at 37°C.

-

Washing: Gently wash the wells with assay buffer to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

-

Data Analysis: Calculate the percentage of cell adhesion inhibition at each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by non-linear regression analysis.

In Vivo Thioglycollate-Induced Peritonitis Model

This protocol outlines an in vivo model in BALB/c mice to assess the anti-inflammatory efficacy of this compound by measuring its effect on leukocyte accumulation in the peritoneal cavity.

Materials:

-

BALB/c mice

-

Sterile 3% thioglycollate broth

-

This compound

-

Vehicle (e.g., DMSO and saline)

-

PBS containing 2 mM EDTA

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-Gr-1 for neutrophils, anti-F4/80 for macrophages)

-

Flow cytometer

Procedure:

-

Induction of Peritonitis: Inject mice intraperitoneally with 1 mL of sterile 3% thioglycollate broth.

-

Compound Administration: Administer this compound (e.g., 1 mg/kg) or vehicle intravenously at the time of thioglycollate injection and again 3 hours post-injection.[5]

-

Peritoneal Lavage: At 6 hours post-thioglycollate injection, euthanize the mice and perform a peritoneal lavage by injecting and recovering 5 mL of ice-cold PBS with 2 mM EDTA.[5]

-

Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against specific leukocyte markers (e.g., Gr-1, F4/80) to differentiate and quantify cell populations.

-

Data Analysis: Analyze the samples using a flow cytometer to determine the number of neutrophils and other leukocyte subsets in the peritoneal cavity. Compare the cell counts between the this compound-treated group and the vehicle-treated group to assess the inhibitory effect on leukocyte accumulation.

Synthesis Overview

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the core structure is a 7-phenyl-1,4-thiazepine derivative. The synthesis of such compounds generally involves multi-step organic chemistry reactions. A plausible synthetic route could involve the condensation of a substituted benzaldehyde with a cyclic amine containing a thiol group, followed by cyclization and subsequent modification to introduce the pyran-2-one moiety. Researchers interested in the synthesis would need to consult specialized medicinal chemistry literature or patents related to thiazepine derivatives.

Conclusion

This compound represents a significant tool for researchers investigating the roles of P-selectin in various pathological processes, including inflammation, thrombosis, and cancer metastasis. Its high selectivity and proven efficacy in both in vitro and in vivo models make it a valuable pharmacological probe. The detailed methodologies and data presented in this guide are intended to empower scientists to effectively utilize this compound in their research endeavors and to contribute to the development of novel therapeutics targeting P-selectin-mediated pathologies.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. Thioglycollate Use in Rodents (IACUC) | Office of Research [bu.edu]

- 4. Selecting the right gate to identify relevant cells for your assay: a study of thioglycollate-elicited peritoneal exudate cells in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(7-(2,4-Dimethoxyphenyl)-2,3,6,7-tetrahydro-(1,4)thiazepin-5-yl)-4-hydroxy-6-methylpyran-2-one | C19H21NO5S | CID 135400439 - PubChem [pubchem.ncbi.nlm.nih.gov]

KF38789: A Potent and Selective Inhibitor of Leukocyte Adhesion and Recruitment

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects of KF38789, a small molecule, non-carbohydrate compound that has demonstrated significant potential as a selective inhibitor of P-selectin. By specifically targeting the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), this compound effectively disrupts the initial tethering and rolling of leukocytes on the vascular endothelium, a critical step in the inflammatory cascade. This document details the quantitative data from key experiments, outlines the methodologies used, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of P-Selectin Mediated Adhesion

This compound acts as a selective antagonist of P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets.[1][2][3] This targeted inhibition prevents the binding of P-selectin to PSGL-1, which is constitutively expressed on the surface of leukocytes.[4] The interaction between P-selectin and PSGL-1 is a crucial initiating event in the recruitment of leukocytes to sites of inflammation. By blocking this interaction, this compound effectively reduces leukocyte rolling, adhesion, and subsequent transmigration into tissues.[1][5]

Quantitative Data Summary

The efficacy of this compound has been quantified in both in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of P-selectin Dependent Cell Adhesion

| Cell Line | Target | Assay | IC50 Value | Reference |

| U937 | P-selectin-Ig | Cell Adhesion Assay | 1.97 µM | [1][2][6] |

Table 2: Selectivity of this compound

| Selectin | Effect on Cell Adhesion | This compound Concentration | Reference |

| E-selectin | No effect | 100 µM | [1][2] |

| L-selectin | No effect | 100 µM | [1][2] |

Table 3: In Vivo Efficacy in a Mouse Model of Peritonitis

| Animal Model | Treatment | Effect | Significance | Reference |

| BALB/c Mice | Intravenous this compound | Significantly inhibited thioglycollate-induced accumulation of leukocytes | p < 0.01 | [1][2] |

Experimental Protocols

In Vitro Cell Adhesion Assay

Objective: To determine the inhibitory effect of this compound on P-selectin mediated cell adhesion.

Materials:

-

Reagents: Recombinant human P-selectin immunoglobulin G chimeric protein (P-selectin-Ig), this compound.

-

Equipment: 96-well microplates, plate reader.

Method:

-

96-well microplates were coated with P-selectin-Ig and incubated overnight.

-

U937 or HL60 cells were labeled with a fluorescent dye.

-

Labeled cells were pre-incubated with varying concentrations of this compound.

-

The pre-incubated cells were then added to the P-selectin-Ig coated wells.

-

After an incubation period, non-adherent cells were washed away.

-

The fluorescence of the remaining adherent cells was measured using a plate reader.

-

The IC50 value was calculated as the concentration of this compound that inhibited 50% of cell adhesion.

In Vivo Mouse Peritonitis Model

Objective: To evaluate the in vivo efficacy of this compound in reducing leukocyte recruitment.

Materials:

-

Test Compound: this compound.

-

Equipment: Syringes, needles, peritoneal lavage equipment, cell counter.

Method:

-

A solution of thioglycollate was injected intraperitoneally into BALB/c mice to induce peritonitis.[1][2]

-

This compound was administered intravenously at a specified dose (e.g., 1 mg/kg) prior to and at a set time point after the thioglycollate injection.[1][2]

-

After a defined period (e.g., 6 hours), the mice were euthanized.[1][2]

-

The peritoneal cavity was washed with a saline solution to collect the accumulated leukocytes.

-

The total number of leukocytes in the peritoneal lavage fluid was determined using a cell counter.

-

The reduction in leukocyte accumulation in the this compound-treated group was compared to a control group.

Signaling Pathways and Experimental Workflow

P-Selectin/PSGL-1 Mediated Leukocyte Tethering and Rolling

The initial step of leukocyte extravasation from the bloodstream into inflamed tissue is mediated by the selectin family of adhesion molecules. P-selectin, expressed on activated endothelium, binds to PSGL-1 on leukocytes, leading to the capture and subsequent rolling of these cells along the vessel wall. This process is crucial for slowing down leukocytes and allowing them to respond to other inflammatory signals.

Caption: this compound inhibits the binding of PSGL-1 on leukocytes to P-selectin on endothelial cells.

Downstream Signaling Activated by PSGL-1 Engagement

Upon binding of P-selectin to PSGL-1, a signaling cascade is initiated within the leukocyte. This signaling is crucial for the subsequent activation of integrins, leading to firm adhesion and transmigration. Engagement of PSGL-1 can activate Src family kinases (SFKs), which in turn can lead to the activation of the Ras-MAPK pathway.[7][8] This pathway ultimately contributes to cellular responses such as cytokine production (e.g., IL-8) and changes in cell adhesion.[7]

Caption: Signaling cascade initiated by P-selectin/PSGL-1 binding, which is blocked by this compound.

Experimental Workflow for In Vivo Assessment of this compound

The in vivo efficacy of this compound is typically assessed using a mouse model of inflammation, such as thioglycollate-induced peritonitis. This model allows for the quantification of leukocyte recruitment to an inflammatory site and the evaluation of the inhibitory effect of the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KF 38789 | Cell Adhesion Molecules | Tocris Bioscience [tocris.com]

- 4. Targeting the PSGL-1 pathway for immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Role of PSGL-1 binding to selectins in leukocyte recruitment. | Semantic Scholar [semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Engagement of P-selectin glycoprotein ligand-1 enhances tyrosine phosphorylation and activates mitogen-activated protein kinases in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The PSGL-1–L-selectin signaling complex regulates neutrophil adhesion under flow - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling KF38789: A Novel, Non-Carbohydrate Inhibitor of P-Selectin

A Technical Guide on the Initial Discovery and Characterization of a Promising Anti-Inflammatory Compound

This technical whitepaper provides an in-depth overview of the initial studies and discovery of KF38789, a potent and selective small-molecule inhibitor of P-selectin. The compound, developed by Kyowa Hakko Kogyo, emerged from structure-activity relationship studies based on a 7-phenyl-1,4-thiazepine core.[1] this compound represents a significant advancement in the pursuit of non-carbohydrate-based therapeutics targeting the P-selectin/P-selectin Glycoprotein Ligand-1 (PSGL-1) pathway, a critical interaction in the inflammatory cascade.

Core Discovery and Mechanism of Action

This compound was identified as a selective inhibitor of the binding between P-selectin and its primary ligand, PSGL-1.[2] This interaction is a key step in the initial tethering and rolling of leukocytes on activated endothelial cells and platelets, a hallmark of the inflammatory response. By blocking this binding, this compound effectively mitigates the recruitment of leukocytes to sites of inflammation.

Initial characterization studies revealed that this compound is a low molecular weight, non-carbohydrate compound that specifically targets P-selectin-mediated cell adhesion.[3][4] This specificity is a crucial attribute, as it avoids interference with other selectin-mediated processes.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound were quantified in a series of in vitro assays. The key findings from these initial studies are summarized in the table below.

| Parameter | Value | Cell Line/System | Description |

| IC50 | 1.97 µM (± 0.74 µM) | U937 cells binding to immobilized P-selectin-Ig | Concentration required to inhibit 50% of U937 cell adhesion to P-selectin.[2][3] |

| Selectivity | No effect at 100 µM | Cell adhesion to E-selectin-Ig and L-selectin-Ig | Demonstrates high selectivity for P-selectin over other selectin family members.[3][4] |

Key Experimental Protocols

The initial characterization of this compound involved several key in vitro and in vivo experiments to establish its efficacy and mechanism of action.

In Vitro Cell Adhesion Assay

Objective: To determine the inhibitory effect of this compound on P-selectin-mediated cell adhesion.

Methodology:

-

Immobilization of P-selectin: A P-selectin immunoglobulin G chimeric protein (P-selectin-Ig) was immobilized on the surface of microplate wells.

-

Cell Culture: The human monocytic cell line U937, which expresses PSGL-1, was used for the adhesion studies.[3]

-

Inhibition Assay: U937 cells were pre-incubated with varying concentrations of this compound before being added to the P-selectin-Ig coated wells.

-

Quantification: After an incubation period, non-adherent cells were washed away, and the number of bound cells was quantified to determine the extent of inhibition.

-

Selectivity Assessment: A similar protocol was followed using immobilized E-selectin-Ig and L-selectin-Ig to assess the selectivity of this compound.[3]

In Vivo Murine Model of Peritonitis

Objective: To evaluate the in vivo efficacy of this compound in reducing leukocyte recruitment during an inflammatory response.

Methodology:

-

Animal Model: BALB/c mice were used for the in vivo study.[3]

-

Induction of Peritonitis: Peritonitis, an inflammation of the peritoneum, was induced by an intraperitoneal injection of thioglycollate (TG).[3]

-

Compound Administration: this compound was administered intravenously to the mice.[3]

-

Leukocyte Accumulation Measurement: The number of leukocytes that accumulated in the peritoneal cavity was measured to assess the anti-inflammatory effect of the compound.

-

Results: Intravenous injection of this compound significantly inhibited the thioglycollate-induced accumulation of leukocytes in the mouse peritoneal cavity.[3]

Visualizing the Molecular and Experimental Landscape

To further elucidate the context of this compound's discovery and mechanism, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

References

- 1. Targeting the P-selectin/PSGL-1 pathway: discovery of disease-modifying therapeutics for disorders of thromboinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Therapeutic Potential of KF38789 in Inflammation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of KF38789, a novel small-molecule inhibitor with significant therapeutic potential in inflammatory diseases. By selectively targeting the P-selectin/P-selectin glycoprotein ligand-1 (PSGL-1) interaction, this compound offers a promising approach to modulating the inflammatory cascade. This document outlines the core mechanism of action, summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a selective inhibitor of P-selectin, a crucial cell adhesion molecule expressed on activated endothelial cells and platelets.[1][2] P-selectin's primary ligand is PSGL-1, a glycoprotein found on the surface of leukocytes.[3][4] The interaction between P-selectin and PSGL-1 is a critical initial step in the inflammatory response, mediating the tethering and rolling of leukocytes along the vascular endothelium.[4][5] This process is a prerequisite for subsequent leukocyte activation, firm adhesion, and transmigration into inflamed tissues.[5]

By competitively binding to P-selectin, this compound effectively blocks its interaction with PSGL-1.[1] This inhibition prevents the initial capture of leukocytes, thereby reducing their accumulation at sites of inflammation and mitigating the downstream inflammatory cascade.[6][7]

Quantitative Data

The inhibitory activity of this compound has been quantified in in vitro cell adhesion assays. The following table summarizes the key efficacy data.

| Parameter | Value | Cell Line | Assay Description |

| IC50 | 1.97 µM | U937 cells | Inhibition of U937 cell binding to immobilized P-selectin immunoglobulin G chimeric protein (P-selectin-Ig).[1][6][7] |

Notably, this compound demonstrates high selectivity for P-selectin, with no significant inhibitory effects observed on E-selectin or L-selectin-mediated cell adhesion at concentrations up to 100 µM.[6][7]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the P-selectin/PSGL-1 signaling pathway and the inhibitory action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Structure and function of the selectin ligand PSGL-1. [research.bidmc.org]

- 4. What are PSGL-1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Inflammatory roles of P-selectin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of the Scientific Literature on KF38789

Following a comprehensive search of publicly available scientific literature, no publications or data corresponding to the identifier "KF38789" were found. This suggests that "this compound" may be one of the following:

-

A confidential internal designation: The compound or molecule may be under development within a private entity (e.g., pharmaceutical company, research institution) and has not yet been disclosed in public literature or patents.

-

An incorrect or outdated identifier: The identifier provided may contain a typographical error or may have been superseded by a different public-facing name or code.

-

A non-existent entity: It is possible that "this compound" does not correspond to any specific scientific entity.

Without any accessible scientific data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

To proceed with this request, a valid and publicly referenced identifier for the molecule or compound of interest is required. Researchers, scientists, and drug development professionals are advised to verify the identifier and consult internal documentation or proprietary databases if this is an internal project.

If a corrected or alternative public identifier is available, a comprehensive literature review can be initiated to fulfill the detailed requirements of this request.

Methodological & Application

Application Notes and Protocols for KF38789 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for in vitro studies of KF38789, a potent and selective small molecule inhibitor of the P-selectin/P-selectin Glycoprotein Ligand-1 (PSGL-1) interaction. The provided methodologies for cell-based assays are essential for researchers investigating the therapeutic potential of this compound in various inflammatory and thrombotic disease models.

Introduction

This compound is a selective, non-carbohydrate antagonist of P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets.[1][2] By binding to P-selectin, it effectively blocks the interaction with its primary ligand, PSGL-1, which is expressed on the surface of leukocytes. This interaction is a critical initiating step in the inflammatory cascade, mediating the tethering and rolling of leukocytes on the vascular endothelium. Inhibition of this process by this compound has shown potential in mitigating inflammatory responses. These application notes provide detailed protocols for evaluating the efficacy of this compound in in vitro settings.

Data Presentation

The following table summarizes the quantitative data for this compound in key in vitro assays.

| Parameter | Cell Line | Assay | Value | Reference |

| IC50 | U937 | P-selectin-IgG Binding Inhibition | 1.97 µM | [1][2] |

| Selectivity | - | E-selectin & L-selectin Binding | No inhibition at 100 µM | [1] |

| Activity | Human Polymorphonuclear Cells | P-selectin-induced Superoxide Production | Inhibition Observed | [1] |

Signaling Pathway

The binding of P-selectin on activated endothelial cells or platelets to PSGL-1 on leukocytes initiates an intracellular signaling cascade. This "outside-in" signaling is crucial for the subsequent activation of integrins, leading to firm adhesion and extravasation of leukocytes. This compound, by blocking the initial P-selectin/PSGL-1 interaction, effectively abrogates these downstream signaling events.

References

Application Notes and Protocols for In Vivo Administration of KF38789 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vivo use of KF38789, a selective P-selectin inhibitor, in various mouse models of inflammation and pain. The protocols are based on established research to ensure reproducibility and accuracy in experimental design.

Summary of In Vivo Dosage and Administration

The following table summarizes the quantitative data for the in vivo administration of this compound in mouse models based on published studies.

| Parameter | Details | Mouse Model | Reference |

| Dosage | 1 mg/kg | Thioglycollate-induced Peritonitis | [1][2] |

| 10 mg/kg (daily) | Carrageenan-induced Orofacial Pain | [3] | |

| Administration Route | Intravenous (IV) | Thioglycollate-induced Peritonitis | [1][2] |

| Intraperitoneal (IP) | Carrageenan-induced Orofacial Pain | [3] | |

| Frequency | Two injections (prior to and 3h post-stimulus) | Thioglycollate-induced Peritonitis | [1][2] |

| Daily for 12 days | Carrageenan-induced Orofacial Pain | [3] | |

| Vehicle | Not explicitly stated in the provided abstracts. Researchers should refer to the full publications for details on appropriate solvents. | N/A | |

| Mouse Strain | BALB/c | Thioglycollate-induced Peritonitis | [1][2] |

| Not explicitly stated | Carrageenan-induced Orofacial Pain | [1][3] |

Mechanism of Action: P-selectin Inhibition

This compound is a potent and selective inhibitor of P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets.[1][2][3] P-selectin plays a crucial role in the initial tethering and rolling of leukocytes on the vascular endothelium during an inflammatory response. It achieves this by binding to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is expressed on the surface of leukocytes.[4][5][6] By blocking the interaction between P-selectin and PSGL-1, this compound effectively inhibits leukocyte recruitment to sites of inflammation.[1][2]

The binding of P-selectin to PSGL-1 initiates a downstream signaling cascade within the leukocyte. This involves the activation of Src family kinases and the mitogen-activated protein (MAP) kinase pathway, which are critical for subsequent integrin activation, firm adhesion, and transmigration of leukocytes.[4][5][6] this compound, by preventing the initial ligand-receptor interaction, effectively abrogates these downstream signaling events.

Experimental Protocols

Thioglycollate-Induced Peritonitis Model in BALB/c Mice

This protocol details the use of this compound to inhibit leukocyte recruitment in an acute inflammation model.

Materials:

-

BALB/c mice

-

This compound

-

Sterile Thioglycollate (TG) solution (e.g., 3% w/v in sterile water)

-

Sterile, non-pyrogenic saline or other appropriate vehicle

-

Syringes and needles for intravenous and intraperitoneal injections

-

Phosphate-buffered saline (PBS)

-

EDTA

-

Hemocytometer or automated cell counter

-

Microscope

Experimental Workflow:

Procedure:

-

Animal Acclimation: Acclimate BALB/c mice to the housing conditions for at least one week prior to the experiment.

-

This compound Preparation: Dissolve this compound in a suitable vehicle to a final concentration for a 1 mg/kg dose. The final injection volume should be appropriate for intravenous administration in mice (e.g., 100 µL).

-

Initial this compound Administration: Administer this compound (1 mg/kg) or vehicle intravenously (e.g., via the tail vein) to the mice.[1][2]

-

Induction of Peritonitis: Immediately following the initial this compound or vehicle injection, induce peritonitis by intraperitoneally injecting sterile thioglycollate solution.[1][2]

-

Second this compound Administration: Three hours after the thioglycollate injection, administer a second intravenous dose of this compound (1 mg/kg) or vehicle.[1][2]

-

Leukocyte Recruitment Assessment: Six hours after the initial treatment, humanely euthanize the mice.[1][2]

-

Peritoneal Lavage: Collect the peritoneal exudate cells by washing the peritoneal cavity with a known volume of cold PBS containing EDTA.

-

Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

-

Data Analysis: Compare the number of accumulated leukocytes in the this compound-treated group to the vehicle-treated control group. A significant reduction in leukocyte count in the treated group indicates successful inhibition of P-selectin-mediated cell adhesion.[1][2]

Carrageenan-Induced Orofacial Pain Model

This protocol describes the use of this compound to alleviate inflammatory pain.

Materials:

-

Mice (strain as appropriate for the pain model)

-

This compound

-

Sterile Carrageenan solution

-

Sterile, non-pyrogenic saline or other appropriate vehicle

-

Syringes and needles for intraperitoneal injections

-

Equipment for assessing mechanical allodynia (e.g., von Frey filaments)

Procedure:

-

Animal Acclimation: Acclimate mice to the experimental environment and handling procedures.

-

This compound Preparation: Prepare a solution of this compound in a suitable vehicle for intraperitoneal injection at a dose of 10 mg/kg.

-

Induction of Orofacial Pain: Induce localized inflammation and pain by injecting carrageenan into the facial region (e.g., intraplantar injection into the whisker pad).[1]

-

This compound Administration: Administer this compound (10 mg/kg) or vehicle via intraperitoneal injection daily for the duration of the study (e.g., 12 days).[3]

-

Assessment of Mechanical Allodynia: At specified time points, measure the paw withdrawal threshold in response to stimulation with von Frey filaments to quantify the level of mechanical allodynia.

-

Data Analysis: Compare the pain thresholds of the this compound-treated group with the vehicle-treated control group. A significant increase in the paw withdrawal threshold in the treated group suggests an analgesic effect of this compound.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Engagement of P-selectin glycoprotein ligand-1 enhances tyrosine phosphorylation and activates mitogen-activated protein kinases in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The PSGL-1–L-selectin signaling complex regulates neutrophil adhesion under flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the PSGL-1 pathway for immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of a KF38789 Stock Solution in DMSO

Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation, handling, and storage of a stock solution of the P-selectin inhibitor, KF38789, using dimethyl sulfoxide (DMSO) as the solvent.

Introduction

This compound is a potent and selective, low molecular weight inhibitor of P-selectin-mediated cell adhesion.[1] It specifically disrupts the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), with an IC50 value of 1.97 μM.[2][3] This inhibition effectively blocks P-selectin-dependent cell adhesion and has been shown to reduce leukocyte accumulation in vivo.[2] Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent, such as DMSO, to create a concentrated stock solution for use in various biological assays.

This application note provides a detailed protocol for the preparation of a this compound stock solution in DMSO, including compound specifications, safety precautions, a step-by-step experimental workflow, and storage recommendations.

Compound and Solvent Information

Proper preparation of the stock solution begins with accurate information about the compound and the solvent. The following tables summarize key quantitative data for this compound and DMSO.

Table 1: Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3-[7-(2,4-Dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Molecular Formula | C₁₉H₂₁NO₅S | [1] |

| Molecular Weight (M.Wt) | 375.44 g/mol | [1] |

| Purity | ≥97% (by HPLC) | [1] |

| CAS Number | 257292-29-8 | [1] |

Table 2: Solubility and Storage of this compound

| Parameter | Details | Reference |

| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |

| Maximum Solubility | 100 mM (37.54 mg/mL) | [1] |

| Storage of Solid | Desiccate at +4°C | [1] |

| Storage of Stock Solution | -20°C for 1 month; -80°C for 6 months | [2][4] |

Safety Precautions

All laboratory procedures should be conducted in accordance with institutional safety guidelines.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves) when handling this compound and DMSO.[5][6][7]

-

Ventilation: Handle both the solid compound and the DMSO solvent in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[5][8]

-

DMSO Specific Hazards:

-

DMSO is a combustible liquid; keep it away from heat, sparks, and open flames.[5][7]

-

It is readily absorbed through the skin and can carry dissolved substances with it.[5] Exercise extreme caution to avoid skin contact. If contact occurs, wash the affected area thoroughly with water for at least 15 minutes.[6]

-

DMSO is hygroscopic and will absorb moisture from the air. Keep the container tightly sealed when not in use.[7][8]

-

-

Waste Disposal: Dispose of all chemical waste, including used tips and tubes, according to institutional and local regulations for hazardous materials.[1]

Experimental Workflow and Protocol

Required Materials and Equipment

-

This compound powder

-

Anhydrous or sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile, chemical-resistant tips

-

Vortex mixer

-

Personal Protective Equipment (PPE)

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for preparing the this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

Stock Solution Calculation

To prepare a stock solution of a specific molarity, use the following formula:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

Example Calculation for a 10 mM Stock Solution in 1 mL:

-

Mass (mg) = (10 mmol/L) x (1 mL) x (375.44 g/mol )

-

Mass (mg) = (0.01 mol/L) x (0.001 L) x (375.44 g/mol ) x (1000 mg/g)

-

Mass (mg) = 3.7544 mg

Therefore, to make 1 mL of a 10 mM stock solution, you would dissolve 3.75 mg of this compound in 1 mL of DMSO.

Table 3: Preparation of Common this compound Stock Concentrations This table provides the required mass of this compound to prepare various stock solution concentrations in a final volume of 1 mL of DMSO.

| Desired Stock Concentration (mM) | Mass of this compound for 1 mL (mg) |

| 1 | 0.375 |

| 10 | 3.754 |

| 50 | 18.772 |

| 100 | 37.544 |

Step-by-Step Protocol

-

Preparation: Before starting, allow the this compound vial to equilibrate to room temperature to prevent condensation.

-

Weighing: Carefully weigh the calculated amount of this compound powder (from Table 3 or your own calculation) and place it into a sterile microcentrifuge tube or amber vial.

-

Note: If weighing very small amounts (e.g., < 2 mg) is not feasible or accurate with your equipment, it is recommended to dissolve the entire contents of the manufacturer's vial in a calculated volume of DMSO to achieve a precise concentration.[9]

-

-

Solvent Addition: Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 5-10 minutes to ensure the compound dissolves completely. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.

-

Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear. If particulates remain, continue vortexing.

-

Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]

-

Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Mechanism of Action and Signaling Pathway

This compound acts by inhibiting the binding of P-selectin, which is expressed on activated endothelial cells and platelets, to its ligand PSGL-1 on the surface of leukocytes.[2][3] This interaction is a critical early step in the inflammatory cascade, mediating the initial tethering and rolling of leukocytes on the vessel wall, which precedes firm adhesion and transmigration into tissues.[10] By blocking this interaction, this compound prevents the downstream signaling and cellular adhesion necessary for leukocyte recruitment to sites of inflammation.

Caption: this compound inhibits P-selectin, blocking leukocyte adhesion.

Application Example: Dilution for Cell-Based Assays

When using the this compound stock solution in cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid cellular toxicity.[4] A final DMSO concentration of less than 0.5% is generally recommended.

Procedure:

-

Intermediate Dilution (Optional): To avoid pipetting very small volumes, you can perform a serial dilution of your stock solution in cell culture medium or an appropriate buffer.

-

Final Dilution: Add the desired volume of the stock or intermediate solution to your cell culture well to achieve the final working concentration of this compound.

-

Vehicle Control: It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the wells treated with this compound to ensure that any observed effects are due to the compound and not the solvent.[11]

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. greenfield.com [greenfield.com]

- 6. depts.washington.edu [depts.washington.edu]

- 7. louisville.edu [louisville.edu]

- 8. carlroth.com [carlroth.com]

- 9. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]

- 10. The PSGL-1–L-selectin signaling complex regulates neutrophil adhesion under flow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Using KF38789 in a Cell Adhesion Assay with U937 Cells

Application Note and Protocols:

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing KF38789, a selective P-selectin inhibitor, in a cell adhesion assay with the human monocytic cell line, U937. It includes the mechanism of action, quantitative data, a step-by-step experimental workflow, and expected outcomes.

Introduction

Cell adhesion is a critical process in the inflammatory response, mediating the recruitment of leukocytes from the bloodstream to sites of tissue injury or infection. This process is orchestrated by a family of adhesion molecules, including the selectins. P-selectin, expressed on the surface of activated endothelial cells and platelets, plays a pivotal role by binding to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is present on the surface of leukocytes.[1] This interaction mediates the initial tethering and rolling of leukocytes on the vascular endothelium, a prerequisite for subsequent firm adhesion and transmigration.[2]

The human U937 cell line, derived from a histiocytic lymphoma, is widely used as an in vitro model for monocytes and macrophages as it expresses PSGL-1.[3][4][5][6] this compound is a potent and selective, non-carbohydrate, low molecular weight inhibitor of the P-selectin/PSGL-1 interaction.[3][4] This makes it a valuable tool for studying the role of P-selectin in inflammatory processes and for screening potential anti-inflammatory therapeutic agents.

This application note details a robust protocol for quantifying the inhibitory effect of this compound on the adhesion of U937 cells to a P-selectin-coated substrate.

Mechanism of Action: this compound

This compound functions by specifically disrupting the binding between P-selectin and its ligand, PSGL-1.[3][7] This inhibition prevents the initial tethering and rolling of leukocytes, such as U937 cells, on activated endothelium, thereby blocking a crucial step in the inflammatory cascade. The selectivity of this compound for P-selectin over other selectins like E-selectin and L-selectin makes it a precise tool for investigating P-selectin-dependent pathways.[3][4]

Data Presentation

The inhibitory activity of this compound on U937 cell adhesion to P-selectin has been quantitatively determined. The compound shows high selectivity for P-selectin.

| Compound | Target | Assay | IC50 Value | Selectivity Notes | Reference |

| This compound | P-selectin/PSGL-1 | U937 cell adhesion to immobilized P-selectin-Ig | 1.97 ± 0.74 µM | No inhibition of E-selectin or L-selectin-mediated adhesion up to 100 µM. | [3][4][7] |

Experimental Protocols

This section provides a detailed protocol for a static cell adhesion assay to measure the effect of this compound on U937 cell binding to a P-selectin-coated surface.

Experimental Workflow Diagram

References

- 1. Structure and function of the selectin ligand PSGL-1. [research.bidmc.org]

- 2. Fundamental and Distinct Roles of P-Selectin and LFA-1 in Ischemia/Reperfusion-Induced Leukocyte-Endothelium Interactions in the Mouse Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. U937 Cell Line - a Model for Monocytic Leukemia Research [cytion.com]

- 6. U937 (cell line) - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

Application of KF38789 in Cancer Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. Cell migration is a critical step in the metastatic cascade. P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, has been implicated in facilitating the interaction between cancer cells and the vasculature, thereby promoting metastasis. KF38789 is a potent and selective small molecule inhibitor of P-selectin. This document provides detailed application notes and protocols for the use of this compound in cancer cell migration assays.

Mechanism of Action

This compound selectively inhibits the binding of P-selectin to its ligands on the surface of cancer cells. This interaction is crucial for the initial tethering and rolling of cancer cells on the endothelium, a prerequisite for subsequent extravasation and metastatic colonization. By blocking this interaction, this compound is hypothesized to inhibit cancer cell migration and metastasis. The binding of P-selectin to cancer cells has been shown to activate intracellular signaling pathways, including the PI3K and p38 MAPK pathways, which lead to integrin activation and enhanced cell adhesion.

Quantitative Data Summary

While specific IC50 values for the inhibition of cancer cell migration by this compound are not widely published, the following data provides insights into its potency and effects.

| Parameter | Cell Line | Assay | Value/Effect | Citation |

| IC50 (Binding Inhibition) | U937 (human monocytic cell line) | Inhibition of binding to immobilized P-selectin-Ig | 1.97 µM | [1] |

| Migration Inhibition | ACHN and SN12C (human renal cell carcinoma) | Transendothelial Migration (TEM) Assay | Dose-dependent inhibition | [2] |

| Migration Inhibition | ACHN and SN12C (human renal cell carcinoma) | Boyden Chamber Assay | Inhibited migration, but to a lesser extent than TEM | [2] |

| Wound Healing Inhibition | HCE-T (human corneal epithelial cells) | Wound Healing Assay | ~40% reduction in gap closure at 5 µM over 8 hours | [3] |

| In Vivo Metastasis | Ovarian Cancer Patient-Derived M-CSCs | In vivo mouse model | Significantly inhibited tumor metastases | [4] |

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is suitable for assessing collective cell migration.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound (stock solution in DMSO)

-

6- or 12-well tissue culture plates

-

200 µL pipette tips or a wound healing insert

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cancer cells in a 6- or 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 2-4 hours to minimize cell proliferation.

-

Creating the Wound:

-

Scratch Method: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

-

Insert Method: If using a wound healing insert, remove it according to the manufacturer's instructions to create a defined gap.

-

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO) to the respective wells. A suggested starting concentration range is 1-10 µM, based on the known binding IC50 and effective concentrations in other cell types.

-

Image Acquisition: Immediately after adding the treatment, capture images of the wounds at time 0 using a microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field is captured at subsequent time points.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

-

Time-Lapse Imaging: Capture images of the same wound fields at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.

-

Data Analysis: Measure the area or width of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area for each treatment condition.

Boyden Chamber (Transwell) Assay

This assay is used to evaluate the chemotactic migration of individual cells.

Materials:

-

Cancer cell line of interest

-

Boyden chamber inserts (e.g., 8 µm pore size, suitable for most cancer cells) and corresponding multi-well plates

-

Serum-free medium

-

Complete medium (as a chemoattrapipette)

-

This compound (stock solution in DMSO)

-

PBS

-

Cotton swabs

-

Fixation solution (e.g., methanol or 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet or DAPI)

-

Microscope

Protocol:

-

Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

-

Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber of the Boyden apparatus.

-

Treatment: Add different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control to both the cell suspension in the upper chamber and the chemoattractant in the lower chamber to maintain a consistent concentration gradient.

-

Cell Seeding: Place the Boyden chamber inserts into the wells and add the cell suspension to the upper chamber.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (typically 6-24 hours, depending on the cell type).

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution. After fixation, stain the cells with a suitable staining solution.

-

Imaging and Quantification: Wash the inserts and allow them to air dry. Image the stained, migrated cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view for each insert.

-

Data Analysis: Calculate the average number of migrated cells per field for each treatment condition and compare it to the vehicle control.

Visualizations

Caption: P-selectin signaling pathway in cancer cell migration and its inhibition by this compound.

References

- 1. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. p38 MAPK inhibits breast cancer metastasis through regulation of stromal expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Leukocyte Rolling In Vivo Using KF38789

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukocyte rolling is a critical early event in the inflammatory cascade, representing the initial tethering and subsequent movement of leukocytes along the endothelial cell surface of blood vessels. This process is predominantly mediated by the selectin family of adhesion molecules. P-selectin, expressed on the surface of activated endothelial cells and platelets, plays a pivotal role in the initial capture and rolling of leukocytes. The compound KF38789 is a potent and selective small molecule inhibitor of P-selectin.[1][2] These application notes provide a detailed protocol for utilizing this compound to study and quantify its inhibitory effects on leukocyte rolling in vivo using intravital microscopy.

Mechanism of Action of this compound

This compound is a non-carbohydrate, low molecular weight compound that specifically inhibits P-selectin-mediated cell adhesion.[1][2] It effectively blocks the interaction between P-selectin on the endothelium and its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on the surface of leukocytes. This inhibition prevents the initial tethering and subsequent rolling of leukocytes, thereby reducing leukocyte recruitment to sites of inflammation.[1][2] Studies have shown that this compound does not affect E-selectin or L-selectin-mediated adhesion, highlighting its specificity for P-selectin.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 1.97 µM | U937 cells | Inhibition of binding to immobilized P-selectin-IgG | [1][2] |

| Specificity | No effect at 100 µM | - | E-selectin and L-selectin mediated cell adhesion | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Administration Route | Effect | Reference |

| BALB/c mice | 1 mg/kg | Intravenous | Significantly inhibited thioglycollate-induced leukocyte accumulation in the peritoneal cavity (p<0.01) | [1][2] |

Experimental Protocols

This section provides a detailed protocol for an in vivo study of leukocyte rolling using intravital microscopy in a mouse model, incorporating the use of this compound. The murine cremaster muscle or mesentery are commonly used and well-validated tissues for such studies.[3][4][5]

Materials and Reagents

-

This compound (Tocris Bioscience or other supplier)

-

Anesthetics (e.g., ketamine/xylazine cocktail)

-

Saline solution (0.9% NaCl), sterile

-

Inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))

-

Fluorescent dye for leukocyte labeling (e.g., Rhodamine 6G or Acridine Orange)

-

Male mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)

Equipment

-

Intravital microscope equipped with a fluorescent light source and appropriate filters

-

High-speed camera

-

Animal surgery platform with temperature control

-

Micropipettes and syringes

-

Surgical instruments (forceps, scissors, sutures)

-

Image analysis software

Experimental Procedure

1. Animal Preparation and Anesthesia

-

Anesthetize the mouse via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

-

Shave the abdominal or scrotal area, depending on the tissue to be exteriorized (mesentery or cremaster muscle).

-

Place the mouse on a heated surgical stage to maintain body temperature throughout the procedure.

2. Surgical Preparation for Intravital Microscopy (Cremaster Muscle Model)

-

Make a small incision in the scrotum to expose the cremaster muscle.

-

Carefully dissect the cremaster muscle away from the surrounding tissue, keeping the vascular supply intact.

-

Make a longitudinal incision in the muscle to spread it over a coverslip on the microscope stage.

-

Continuously superfuse the exposed tissue with warmed, sterile saline to prevent dehydration.

3. Induction of Inflammation

-

To induce an inflammatory response and upregulate P-selectin expression, administer an inflammatory stimulus. For example, inject TNF-α (e.g., 500 ng) intrascrotally 2-3 hours prior to imaging. Alternatively, LPS can be administered intraperitoneally.[4][5]

4. Administration of this compound

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in sterile saline.

-

Administer this compound intravenously (e.g., via tail vein injection) at a dose of 1 mg/kg.[1][2] The control group should receive a vehicle injection.

-

The timing of this compound administration should be just prior to the induction of inflammation or shortly before commencing imaging, depending on the experimental design.

5. In Vivo Leukocyte Labeling

-

To visualize leukocytes, administer a fluorescent dye intravenously. For example, inject Rhodamine 6G (0.05% in saline) via the tail vein.

6. Intravital Microscopy and Data Acquisition

-

Position the prepared tissue under the microscope objective.

-

Identify suitable post-capillary venules (typically 20-40 µm in diameter) for observation.

-

Record video sequences of leukocyte rolling at multiple locations within the microvasculature for each animal. Record for a set duration (e.g., 1-2 minutes) at each location.

7. Data Analysis

-